The provided literature primarily focuses on the potential therapeutic applications of 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide, particularly in the field of oncology. Research suggests that this compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. These targets play crucial roles in the development and progression of various cancers. Consequently, 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide is being investigated as a potential therapeutic agent for cancer treatment, specifically for non-small cell lung cancer (NSCLC), including brain metastases [].
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0